2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one
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Overview
Description
2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one is a heterocyclic compound that belongs to the furan family It is characterized by a furan ring fused with a benzene ring, with a methylene group attached to the furan ring and a hydroxyl group on the benzene ring
Mechanism of Action
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known for their diverse biological activities, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Furan derivatives are known for their diverse biological activities, which would result in a variety of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action of furan derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one typically involves the condensation of 2-furylmethylene with 6-hydroxy-4-methylbenzo[b]furan-3-one. This reaction can be catalyzed by acids or bases under controlled temperature conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of 2-(2-Furylmethylene)-6-oxo-4-methylbenzo[b]furan-3-one.
Reduction: Formation of 2-(2-Tetrahydrofurylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
2-Furylmethylene-6-hydroxybenzo[b]furan: Lacks the methyl group on the benzene ring.
2-(2-Furylmethylene)-4-methylbenzo[b]furan-3-one: Lacks the hydroxyl group on the benzene ring.
2-(2-Furylmethylene)-6-hydroxybenzo[b]furan-3-one: Lacks the methyl group on the benzene ring.
Uniqueness
2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one is unique due to the presence of both the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-4-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-8-5-9(15)6-11-13(8)14(16)12(18-11)7-10-3-2-4-17-10/h2-7,15H,1H3/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLMXJLHRQKLMG-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CO3)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CO3)/O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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